molecular formula C22H26N2O3 B2720618 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005294-50-7

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2720618
CAS RN: 1005294-50-7
M. Wt: 366.461
InChI Key: LNIGXGXCTAXZSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized following a general procedure using (N-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amine (109 mg, 0.5 mmol) and 4-ethoxybenzenesulfonyl chloride (132 mg, 0.6 mmol). This process yields the compound as a pale yellow solid .

Scientific Research Applications

Synthesis of Pyrimidoaporphines

The research on the synthesis of pyrimidoaporphines by George R. Lenz (1984) highlights the reactivity of dihydroisoquinolines, a related structural motif to "4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". The study demonstrates how the N-acylated product of dihydroisoquinoline undergoes thermal rearrangement to yield pyrimidoisoquinolines, which can be further modified to produce novel pyrimidoaporphine nuclei. This process underscores the potential of such compounds in synthesizing new heterocyclic frameworks, potentially applicable in drug development and materials science (Lenz, 1984).

Bischler–Napieralski Isoquinoline Synthesis

Satoshi Doi and colleagues (1997) explore the Bischler–Napieralski isoquinoline synthesis, providing insights into the reaction mechanisms of benzamides, akin to the structural features of "4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". The study discusses how different reactants can lead to both expected and abnormal products, shedding light on the complexity and versatility of isoquinoline synthesis (Doi, Shirai, & Sato, 1997).

Development of Ligands for Biological Receptors

The work by A. Graulich et al. (2006) on methoxylated tetrahydroisoquinolinium derivatives illustrates the application of such compounds in biological studies. These derivatives were evaluated for their affinity towards apamin-sensitive binding sites, indicating their potential in neurological research and drug development. This research exemplifies the relevance of structurally complex benzamides in probing biological systems and designing new therapeutic agents (Graulich et al., 2006).

Polycyclic Amide Synthesis via Oxidative Coupling

The study by G. Song et al. (2010) on the synthesis of polycyclic amides through oxidative coupling of benzamides and alkynes reveals a novel approach to constructing complex molecular architectures. This methodology, leveraging C-H activation, can be potentially applied to synthesize derivatives of "4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide" for various scientific applications, including the development of novel materials and bioactive molecules (Song et al., 2010).

properties

IUPAC Name

4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-19-11-8-17(9-12-19)21(25)23-18-10-7-16-6-5-13-24(20(16)14-18)22(26)15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIGXGXCTAXZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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